molecular formula C11H16Cl2N2 B2480074 [2-Amino-3-(3,4-dichlorophenyl)propyl]dimethylamine CAS No. 1368768-23-3

[2-Amino-3-(3,4-dichlorophenyl)propyl]dimethylamine

Cat. No.: B2480074
CAS No.: 1368768-23-3
M. Wt: 247.16
InChI Key: SYTMFKSPUVMFJZ-UHFFFAOYSA-N
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Description

[2-Amino-3-(3,4-dichlorophenyl)propyl]dimethylamine is a chemical compound with the molecular formula C11H16Cl2N2. It is known for its unique structure, which includes a dichlorophenyl group attached to a propyl chain with an amino group and two methyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding to enzymatic inhibition or activation.

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been shown to be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Related compounds have been shown to localize to specific compartments or organelles, influenced by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-3-(3,4-dichlorophenyl)propyl]dimethylamine typically involves the reaction of 3,4-dichlorophenylacetonitrile with dimethylamine in the presence of a reducing agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

[2-Amino-3-(3,4-dichlorophenyl)propyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

[2-Amino-3-(3,4-dichlorophenyl)propyl]dimethylamine is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2,4-dichlorophenyl)-propan-1-ol
  • 4-((3,4-dichlorophenyl)amino)-2-methylquinoline-6-ol derivatives

Uniqueness

Compared to similar compounds, [2-Amino-3-(3,4-dichlorophenyl)propyl]dimethylamine stands out due to its unique combination of a dichlorophenyl group with a propyl chain and dimethylamine. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-N,1-N-dimethylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2N2/c1-15(2)7-9(14)5-8-3-4-10(12)11(13)6-8/h3-4,6,9H,5,7,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTMFKSPUVMFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CC1=CC(=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368768-23-3
Record name [2-amino-3-(3,4-dichlorophenyl)propyl]dimethylamine
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